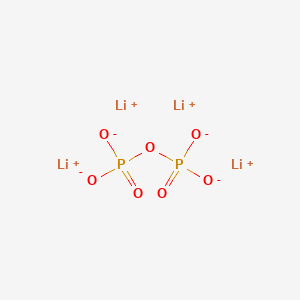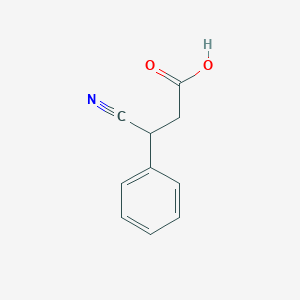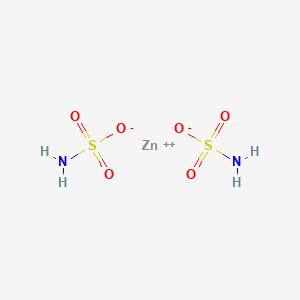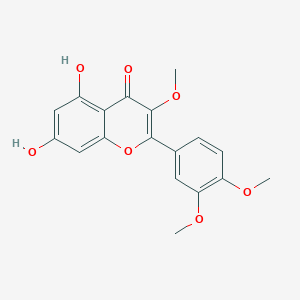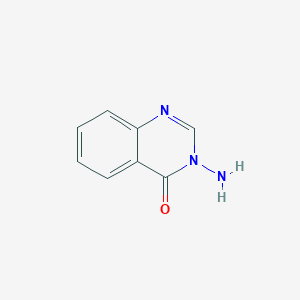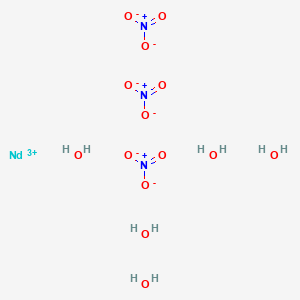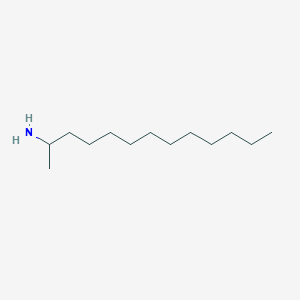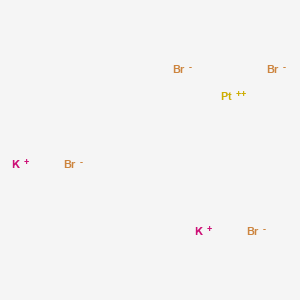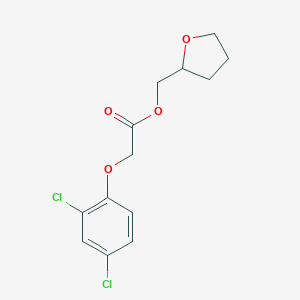
2,4-D tetrahydrofurfuryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-D tetrahydrofurfuryl ester is a chemical compound that has gained significant attention in the scientific community for its potential in various applications. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide.
Mécanisme D'action
The mechanism of action of 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester is similar to that of 2,4-D tetrahydrofurfuryl ester. It acts as a synthetic auxin, disrupting the normal growth patterns of plants. It is absorbed by the leaves and roots of plants, where it accumulates and causes abnormal growth, leading to plant death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester can cause biochemical and physiological changes in plants. It has been shown to increase the activity of certain enzymes involved in plant growth, such as peroxidase and polyphenol oxidase. Additionally, it can alter the levels of certain plant hormones, such as indole-3-acetic acid (IAA), which is involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester in lab experiments is its ability to promote root growth and increase crop yield. Additionally, it can be used to control the growth of weeds, making it a potential alternative to traditional herbicides. However, one limitation of using this compound is its potential toxicity to non-target organisms, including humans. Therefore, caution should be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester. One area of research could be to investigate its potential as a plant growth regulator in other crops, such as corn and cotton. Additionally, more studies could be conducted to determine its potential toxicity to non-target organisms and the environment. Finally, research could be conducted to develop safer and more effective formulations of this compound for use in agriculture.
In conclusion, 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester is a chemical compound with significant potential in various applications, particularly as a plant growth regulator. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer and more effective formulations for use in agriculture.
Méthodes De Synthèse
The synthesis of 2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester involves the reaction of 2,4-D tetrahydrofurfuryl ester with tetrahydrofurfuryl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the ester is obtained as a colorless liquid with a boiling point of 228-230°C.
Applications De Recherche Scientifique
2,4-D tetrahydrofurfuryl ester tetrahydrofurfuryl ester has been studied extensively for its potential as a plant growth regulator. It has been shown to promote root growth and increase crop yield in various plants, including rice, wheat, and soybean. Additionally, it has been used to control the growth of weeds in crops, making it a potential alternative to traditional herbicides.
Propriétés
Numéro CAS |
15146-99-3 |
|---|---|
Nom du produit |
2,4-D tetrahydrofurfuryl ester |
Formule moléculaire |
C13H14Cl2O4 |
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl2O4/c14-9-3-4-12(11(15)6-9)18-8-13(16)19-7-10-2-1-5-17-10/h3-4,6,10H,1-2,5,7-8H2 |
Clé InChI |
SBXXZSKNQDULKP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CC(OC1)COC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
15146-99-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



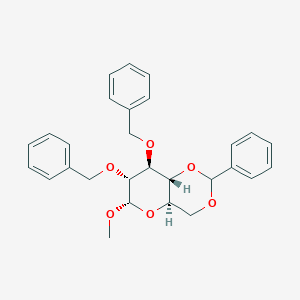
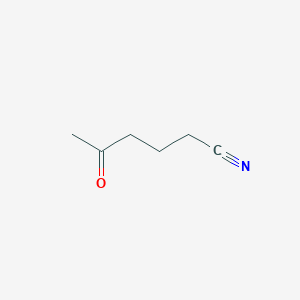
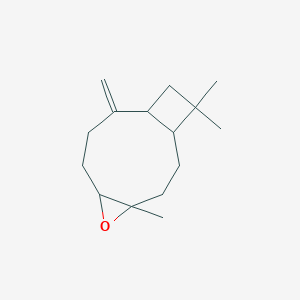

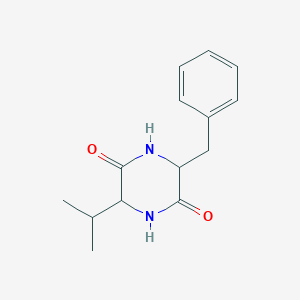
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
